molecular formula C12H9ClN2O B13967229 6-chloro-N-phenylpicolinamide

6-chloro-N-phenylpicolinamide

Cat. No.: B13967229
M. Wt: 232.66 g/mol
InChI Key: LPWNNEBHXJMYRU-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of picolinamide, where a chlorine atom is substituted at the 6th position of the pyridine ring and a phenyl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-phenylpicolinamide typically involves the reaction of 6-chloropicolinic acid with aniline in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of aniline to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-phenylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the chlorine atom is replaced by an aryl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-phenylpicolinamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution at the 6th position can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

6-chloro-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16)

InChI Key

LPWNNEBHXJMYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl

Origin of Product

United States

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